Cas no 34444-01-4 (Cefamandole)

Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its chemical structure includes a beta-lactam ring, which inhibits bacterial cell wall synthesis, leading to bactericidal effects. Cefamandole is particularly effective against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis, among others. A key advantage is its resistance to beta-lactamases produced by some Gram-negative organisms, enhancing its utility in treating infections where penicillinase-producing strains are involved. It is commonly used in surgical prophylaxis and respiratory, urinary, and soft tissue infections. The drug is administered parenterally due to poor oral bioavailability, ensuring rapid systemic distribution. Its stability and efficacy make it a reliable option in clinical settings.
Cefamandole structure
Cefamandole structure
商品名:Cefamandole
CAS番号:34444-01-4
MF:C18H18N6O5S2
メガワット:462.5
MDL:MFCD00056872
CID:54246
PubChem ID:456255

Cefamandole 化学的及び物理的性質

名前と識別子

    • Cefamandole
    • Cefamandole nafate
    • Mandol
    • 7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFAMANDOLE ACID
    • Cephamandole
    • cefadole
    • cefamandol
    • cephadole
    • Florfenicol-d3 AMine
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, (6R,7R)-
    • Compound 83405
    • CEFAMANDOLE [USAN]
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6alpha,7beta(R*)))-
    • CHEBI:3480
    • Kefdole
    • 30034-03-8
    • (6R,7R)-7-(R)-Mandelamido-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid
    • HY-B1128
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, 6R,7R)-
    • CEFAMANDOLE [INN]
    • Mancef
    • (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • free form
    • Cefamandol [INN-Spanish]
    • Prestwick0_000747
    • Epitope ID:141490
    • (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • EINECS 252-030-0
    • BDBM50350468
    • 5CKP8C2LLI
    • Cefamandolum [INN-Latin]
    • CEFAMANDOLE [MART.]
    • GTPL12210
    • AKOS025401365
    • AC-1294
    • SCHEMBL37287
    • J01DC03
    • Cefamandole (USAN/INN)
    • BRN 0598510
    • 7-D-Mandelamido-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid
    • Kefamandol
    • CEFAMANDOLE [WHO-DD]
    • CS-4724
    • (6R,7R)-7-[[(2R)-2-hydroxy-2-phenyl-acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • C06879
    • Q2601530
    • 7beta-[(2R)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}ceph-3-em-4-carboxylic acid
    • (6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • NS00002796
    • Cefamandolum
    • CEFAMANDOLE [VANDF]
    • EN300-19734690
    • DB01326
    • BRD-K27130738-236-03-4
    • D02344
    • Prestwick2_000747
    • BSPBio_000734
    • COMPOUND-83405
    • (6R,7R)-7-((R)-2-hydroxy-2-phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEMBL1146
    • OLVCFLKTBJRLHI-AXAPSJFSSA-N
    • Prestwick1_000747
    • Cefamandole [USAN:INN:BAN]
    • L-Cefamandole
    • W-106736
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((HYDROXYPHENYLACETYL)AMINO)-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(R*)))-
    • (6R,7R)-7-((R)-2-hydroxy-2-phenylacetamido)-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFAMANDOLE [MI]
    • Prestwick3_000747
    • Cefamandole, Antibiotic for Culture Media Use Only
    • BPBio1_000808
    • UNII-5CKP8C2LLI
    • 34444-01-4
    • (6R,7R)-7-(R)-Mandelamido-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-carboxylic acid
    • SPBio_002673
    • DTXSID7022750
    • (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BRD-K27130738-236-14-1
    • MDL: MFCD00056872
    • インチ: 1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)
    • InChIKey: OLVCFLKTBJRLHI-AXAPSJFSSA-N
    • ほほえんだ: O=C(C(N12)=C(CSC3=NN=NN3C)CS[C@]2([H])[C@H](NC([C@H](O)C4=CC=CC=C4)=O)C1=O)O

計算された属性

  • せいみつぶんしりょう: 462.07800
  • どういたいしつりょう: 462.078009
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 11
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 777
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): _0.9
  • トポロジー分子極性表面積: 201

じっけんとくせい

  • 色と性状: 白色から白色の粉末
  • 密度みつど: 1.3806 (rough estimate)
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.7000 (estimate)
  • PSA: 201.14000
  • LogP: 0.10320

Cefamandole セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Cefamandole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48722-10mg
Cefamandole (Cephamandole)
34444-01-4 98%
10mg
¥490.00 2023-09-08
TRC
C440145-1mg
Cefamandole
34444-01-4
1mg
$190.00 2023-05-18
TRC
C440145-10mg
Cefamandole
34444-01-4
10mg
$1499.00 2023-05-18
Enamine
EN300-19734690-0.05g
34444-01-4
0.05g
$2755.0 2023-09-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C879457-10mg
Cefamandole
34444-01-4 98%
10mg
¥495.00 2022-09-02

Cefamandole 関連文献

Cefamandoleに関する追加情報

Cefamandole (CAS No. 34444-01-4): A Comprehensive Overview in Modern Medicinal Chemistry

The compound Cefamandole, identified by the Chemical Abstracts Service Number (CAS No.) 34444-01-4, represents a significant advancement in the field of medicinal chemistry, particularly within the domain of antimicrobial agents. As a derivative of the broader class of cephalosporin antibiotics, Cefamandole has garnered considerable attention due to its unique structural features and potent biological activities. This introduction aims to provide an in-depth exploration of Cefamandole, delving into its chemical properties, pharmacological mechanisms, clinical applications, and the latest research developments that underscore its relevance in contemporary healthcare.

The molecular structure of Cefamandole (CAS No. 34444-01-4) is characterized by a β-lactam ring fused with a dihydrothiazine ring, a configuration that is hallmarks of many effective cephalosporin antibiotics. This structural framework contributes to its ability to inhibit bacterial cell wall synthesis, a process that is essential for bacterial survival and proliferation. The specific modifications in Cefamandole's molecule enhance its binding affinity to penicillin-binding proteins (PBPs), which are critical targets in bacterial cell wall biosynthesis. This interaction disrupts the integrity of the bacterial cell wall, leading to osmotic lysis and ultimately bacterial death.

One of the most compelling aspects of Cefamandole is its broad-spectrum antimicrobial activity. Early studies demonstrated its efficacy against a wide range of Gram-positive and Gram-negative bacteria, including those that are often resistant to other cephalosporins. This broad spectrum is attributed to the compound's ability to interact with multiple PBPs across different bacterial species. Recent research has further highlighted its effectiveness against methicillin-resistant *Staphylococcus aureus* (MRSA) and other multidrug-resistant pathogens, making it a valuable asset in the fight against antibiotic-resistant infections.

The pharmacokinetic profile of Cefamandole (CAS No. 34444-01-4) has been extensively studied to optimize therapeutic outcomes. The compound exhibits moderate bioavailability following intravenous administration and achieves rapid distribution throughout the body. Its half-life is relatively short, which necessitates frequent dosing but also minimizes potential side effects associated with prolonged drug exposure. The short half-life also makes Cefamandole particularly suitable for patients requiring intensive care or those with compromised renal function, as it can be closely monitored and adjusted based on individual patient needs.

In clinical settings, Cefamandole has been employed in the treatment of various infections, including those affecting the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it an effective option for managing meningitis and brain abscesses caused by susceptible bacteria. Comparative studies have shown that Cefamandole performs comparably to other third-generation cephalosporins but with certain advantages in specific scenarios. For instance, its lower potential for inducing pseudomembranous colitis compared to some other antibiotics makes it a safer choice for patients at risk of this complication.

The development of resistance mechanisms against Cefamandole has been an area of active investigation. Like many antibiotics, bacterial resistance can emerge through various pathways, including enzymatic degradation by β-lactamases or modifications in PBPs that reduce drug binding affinity. Research has identified specific mutations in bacterial genes that confer resistance to Cefamandole, providing insights into how resistance develops and how it might be mitigated through combination therapies or novel drug designs.

Recent advancements in medicinal chemistry have led to the exploration of novel derivatives of Cefamandole aimed at overcoming resistance and enhancing efficacy. These derivatives often incorporate additional structural modifications that improve stability against enzymatic degradation or enhance binding affinity to specific PBPs. Such efforts hold promise for extending the utility of cephalosporin antibiotics like Cefamandole in treating resistant infections.

The role of computational methods in optimizing Cefamandole derivatives cannot be overstated. Techniques such as molecular docking, virtual screening, and structure-based drug design have accelerated the discovery process by allowing researchers to predict how different structural modifications will impact biological activity. These computational tools have been instrumental in identifying lead compounds that exhibit improved antimicrobial properties while maintaining safety profiles comparable to those of existing antibiotics.

The integration of genomics and proteomics into antibiotic development has also provided new avenues for understanding how bacteria respond to drugs like Cefamandole. By analyzing bacterial genotypes and phenotypes, researchers can identify key targets for drug action and monitor changes in resistance patterns over time. This holistic approach ensures that antibiotic development remains dynamic and responsive to emerging threats posed by resistant bacteria.

Ethical considerations surrounding antibiotic use are paramount when discussing compounds like Cefamandole. The rise of antibiotic-resistant bacteria underscores the importance of responsible stewardship practices to preserve the efficacy of existing antibiotics like Cefamandole. Healthcare providers must adhere to guidelines that promote appropriate antibiotic use, including avoiding unnecessary prescriptions and ensuring that patients complete full courses of therapy.

The future prospects for Cefamandole strong>(CAS No. 34444-01-4) are promising, particularly as part of combination therapy regimens designed to combat resistant infections more effectively than single-agent treatments alone. By pairing < strong>C ef amando le strong > with other antibiotics or non-antibiotic agents that disrupt bacterial growth or survival mechanisms, clinicians can address complex infections from multiple angles.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd